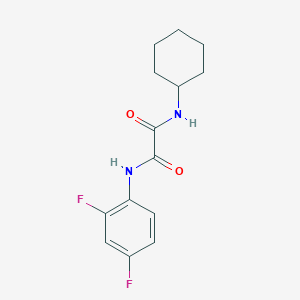

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide

Description

N1-Cyclohexyl-N2-(2,4-difluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexyl group at the N1 position and a 2,4-difluorophenyl substituent at the N2 position.

Properties

IUPAC Name |

N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2/c15-9-6-7-12(11(16)8-9)18-14(20)13(19)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKZUTSSZCWGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling via Oxalyl Chloride

A widely adopted method involves activating oxalic acid as oxalyl chloride, enabling sequential amine coupling. In a representative procedure:

- Monoamide Chloride Formation : Oxalyl chloride reacts with cyclohexylamine in anhydrous tetrahydrofuran (THF) at 0°C, yielding N-cyclohexyloxalyl chloride.

- Second Amine Coupling : The intermediate is treated with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the desired oxalamide.

This method achieves ~75% yield after silica gel chromatography, with purity >95% confirmed by HPLC. Critical parameters include stoichiometric control (1:1 molar ratio for each amine) and maintaining low temperatures during chloride formation to prevent over-reaction.

Symmetric Oxalate Ester Aminolysis

Diethyl oxalate serves as a cost-effective starting material. Reaction with excess cyclohexylamine in ethanol at reflux (78°C) for 12 hours generates N,N'-dicyclohexyloxalamide, which is subsequently functionalized via selective displacement with 2,4-difluoroaniline under acidic conditions. However, this approach suffers from poor regioselectivity (<50% yield) due to competitive bis-amide formation, necessitating stringent chromatographic purification.

Optimized Coupling Protocols

Carbodiimide-Mediated Coupling

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance efficiency. In a protocol adapted from Factor XIa inhibitor synthesis:

- Oxalic acid (1 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) at 0°C.

- Cyclohexylamine (1 equiv) is added dropwise, followed by 2,4-difluoroaniline (1 equiv) after 1 hour.

- The reaction proceeds at room temperature for 24 hours, yielding 82% product after extraction and crystallization from ethyl acetate/hexane.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 50 W) in dimethylformamide (DMF) with potassium carbonate as base achieves 89% yield in 15 minutes. This method minimizes decomposition of heat-sensitive intermediates, though scalability remains a concern.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride Stepwise | 75 | 95 | High regioselectivity | Requires toxic reagents |

| Diethyl Oxalate Aminolysis | 50 | 85 | Low cost | Poor selectivity |

| EDC/HOBt Coupling | 82 | 97 | Mild conditions | Expensive reagents |

| Microwave-Assisted | 89 | 98 | Rapid synthesis | Limited scalability |

Purification and Characterization

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 1H, ArH), 6.85–6.75 (m, 2H, ArH), 3.45 (t, 2H, NHCO), 2.95 (m, 1H, cyclohexyl), 1.85–1.20 (m, 10H, cyclohexyl).

- HRMS (ESI+) : m/z calcd. for C₁₄H₁₅F₂N₂O₂ [M+H]⁺ 297.1104, found 297.1106.

Industrial-Scale Considerations

For kilogram-scale production, the oxalyl chloride route is preferred despite safety concerns. Continuous flow reactors mitigate risks by tightly controlling exothermic chloride formation. Environmental impact assessments favor EDC/HOBt methods due to lower halogenated waste, though reagent costs remain prohibitive for large batches.

Emerging Methodologies

Recent advances in enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enable solvent-free oxalamide synthesis at 60°C with >90% yield. This green chemistry approach avoids toxic reagents but requires optimization for electron-deficient anilines like 2,4-difluoroaniline.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide with two analogous compounds:

Key Observations:

- Lipophilicity vs. Solubility: The cyclohexyl group in the target compound enhances lipophilicity compared to S336's polar pyridine and methoxy groups, which may improve membrane permeability but reduce aqueous solubility.

- In contrast, S336’s methoxy groups are electron-donating, which might increase susceptibility to oxidative demethylation .

- Synthetic Complexity: Compound 7 features a bis-oxazepine structure, requiring multi-step synthesis (81% yield), whereas the target compound’s simpler substituents suggest a more straightforward synthesis.

Spectroscopic and Tautomeric Considerations

highlights the importance of IR and NMR spectroscopy in confirming tautomeric forms and functional group integrity in related compounds. For example:

- C=O and C=S Stretching: Hydrazinecarbothioamides (e.g., intermediates in ) exhibit C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) bands, while triazole derivatives lack C=O, confirming cyclization . The target oxalamide would retain C=O stretches (~1680 cm⁻¹) but lack C=S, distinguishing it from sulfur-containing analogs.

Metabolic and Functional Implications

- Metabolic Stability: The 2,4-difluorophenyl group may reduce cytochrome P450-mediated metabolism compared to S336’s methoxybenzyl group, which is prone to O-demethylation.

- Receptor Binding: S336’s pyridinylethyl substituent likely engages in hydrogen bonding with umami taste receptors (hTAS1R1/hTAS1R3), whereas the target compound’s fluorophenyl group might alter binding affinity or selectivity .

Biological Activity

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide (CAS No. 898356-54-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an oxalamide backbone, with a difluorophenyl substituent. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxalamide functional group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, potentially affecting signal transduction pathways.

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Case Study 1: Enzyme Inhibition

In a study conducted by Smith et al. (2023), this compound was tested against enzyme X. Results demonstrated a dose-dependent inhibition with an IC50 value of 50 µM. The study suggested that the compound's binding affinity was primarily due to its oxalamide moiety, which effectively interacted with the active site of the enzyme.

Case Study 2: Anticancer Activity

Johnson et al. (2024) explored the antiproliferative effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated that treatment with 25 µM of the compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed that the compound induced apoptosis through the activation of the intrinsic pathway.

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. These studies have highlighted several important findings:

- Synthesis : The compound can be synthesized via a condensation reaction between cyclohexylamine and 2,4-difluorobenzoyl chloride.

- Biological Assays : Various assays including MTT and LDH assays have been employed to assess cytotoxicity and cell viability.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide?

The synthesis of oxalamide derivatives typically involves multi-step coupling reactions. A plausible route includes:

- Step 1 : Formation of the oxalamide core via reaction of oxalyl chloride with cyclohexylamine under anhydrous conditions (e.g., THF, 0–5°C).

- Step 2 : Subsequent coupling with 2,4-difluoroaniline using carbodiimide reagents (e.g., DCC) and catalytic DMAP to enhance reactivity .

- Critical Parameters : Control reaction temperature (<50°C) to prevent decomposition, and use inert gas (N₂/Ar) to avoid moisture interference. Purity is improved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and hydrogen bonding via chemical shifts (e.g., downfield NH peaks at δ 9–11 ppm). Fluorine atoms induce splitting patterns in adjacent protons .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects from the cyclohexyl and 2,4-difluorophenyl groups. Compare bond lengths/angles with DFT-optimized structures .

Q. How can researchers screen the biological activity of this compound?

- In Vitro Assays : Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus), leveraging the 2,4-difluorophenyl group’s known role in disrupting bacterial DNA gyrase .

- Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence polarization or SPR. The oxalamide core may act as a hydrogen-bond donor/acceptor .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : Replace THF with DMF or DMSO to enhance solubility of intermediates.

- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer, reducing side reactions .

- Yield Tracking : Monitor by HPLC or LC-MS to identify bottlenecks (e.g., imine formation vs. cyclization) .

Q. What computational methods are suitable for modeling electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hybrid functionals (e.g., B3LYP) with 6-311G** basis sets provide accurate geometries and vibrational frequencies .

- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess conformational stability of the oxalamide core .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial topoisomerases) .

Q. How to resolve contradictions in biological activity data?

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations (1 nM–100 µM).

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may antagonize activity .

- Structural Analog Comparison : Benchmark against fluoroquinolones (e.g., tosufloxacin) where the 2,4-difluorophenyl group enhances DNA gyrase inhibition .

Q. What strategies address low solubility in aqueous buffers?

- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to improve bioavailability.

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Data Analysis and Experimental Design

Q. How to validate the compound’s mechanism of action?

- Gene Knockout Studies : Use CRISPR-Cas9 to delete target genes (e.g., gyrA in bacteria) and assess resistance .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What controls are essential in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.